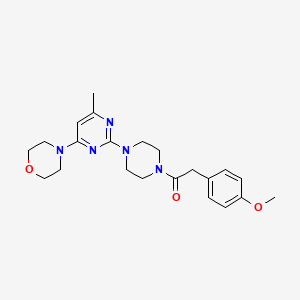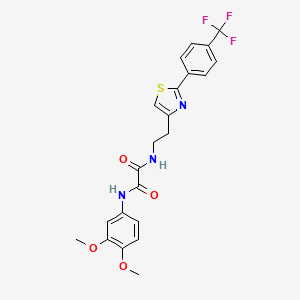![molecular formula C22H20N4O3 B11250402 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11250402.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of methoxy groups on the phenyl rings can be done using methoxylation reactions.
Amide bond formation: The final step involves coupling the imidazo[1,2-a]pyrimidine derivative with a 4-methoxyphenylacetic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-HYDROXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE
- N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-CHLOROPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C22H20N4O3 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O3/c1-28-17-7-4-15(5-8-17)12-21(27)24-18-13-16(6-9-20(18)29-2)19-14-26-11-3-10-23-22(26)25-19/h3-11,13-14H,12H2,1-2H3,(H,24,27) |
Clé InChI |
IKISAOCBHRSWCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250327.png)
![N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250330.png)
![4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250332.png)
![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B11250335.png)
![3-[4-(4-Iodobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11250336.png)
![2'-benzyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11250339.png)

![N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250352.png)
![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B11250357.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11250361.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B11250365.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250370.png)
![methyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11250381.png)
